REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[O:13][CH3:14])=O.[NH2:15][C:16]([NH2:18])=[S:17]>CCO>[CH3:14][O:13][C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[C:3]1[N:15]=[C:16]([NH2:18])[S:17][CH:2]=1
|
Name
|
|
Quantity
|
14.5 g
|
Type
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reactant
|
Smiles
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BrCC(=O)C1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
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4.32 g
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Type
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reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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110 mL
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Type
|
solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 60 min
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Duration
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60 min
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated
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Type
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ADDITION
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Details
|
mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL)
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Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized in toluene
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |